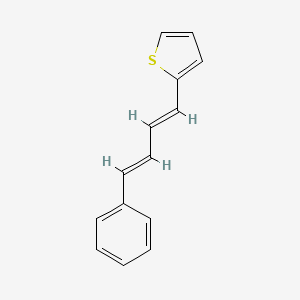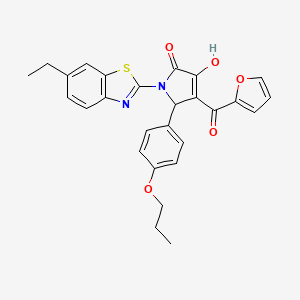
1-Phenyl-4-(2-thienyl)-1,3-butadiene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-4-(2-thienyl)-1,3-butadiene is an organic compound that features a conjugated diene system with phenyl and thienyl substituents
准备方法
Synthetic Routes and Reaction Conditions
1-Phenyl-4-(2-thienyl)-1,3-butadiene can be synthesized through several methods, including:
Wittig Reaction: This method involves the reaction of a phosphonium ylide with an aldehyde or ketone. For example, the reaction between benzyltriphenylphosphonium chloride and 2-thiophenecarboxaldehyde under basic conditions can yield the desired product.
Heck Reaction: This palladium-catalyzed coupling reaction between aryl halides and alkenes can also be used. For instance, the reaction of iodobenzene with 2-thienyl-substituted butadiene in the presence of a palladium catalyst and a base can produce this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
化学反应分析
Types of Reactions
1-Phenyl-4-(2-thienyl)-1,3-butadiene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygenated derivatives. Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated derivatives. Typical reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the phenyl or thienyl rings. For example, nitration with nitric acid can introduce nitro groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide, acetic acid.
Reduction: Hydrogen gas, palladium on carbon (Pd/C), ethanol.
Substitution: Nitric acid, sulfuric acid, acetic anhydride.
Major Products
Oxidation: Epoxides, ketones, aldehydes.
Reduction: Saturated hydrocarbons.
Substitution: Nitro derivatives, halogenated compounds.
科学研究应用
1-Phenyl-4-(2-thienyl)-1,3-butadiene has several scientific research applications:
Materials Science: Its conjugated system makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Organic Electronics: It can be used in the development of organic photovoltaic cells and field-effect transistors.
Medicinal Chemistry: Derivatives of this compound are studied for their potential biological activities, including anti-inflammatory and antimicrobial properties.
Chemical Sensors: Its electronic properties make it suitable for use in chemical sensors for detecting various analytes.
作用机制
The mechanism of action of 1-Phenyl-4-(2-thienyl)-1,3-butadiene in various applications involves its ability to participate in π-π interactions and electron transfer processes. In organic electronics, it acts as a charge carrier due to its conjugated diene system. In biological systems, its derivatives may interact with cellular targets through similar electronic interactions, affecting biochemical pathways.
相似化合物的比较
Similar Compounds
1-Phenyl-1,3-butadiene: Lacks the thienyl substituent, resulting in different electronic properties.
1-(2-Thienyl)-1,3-butadiene: Lacks the phenyl substituent, affecting its reactivity and applications.
1-Phenyl-4-(2-furyl)-1,3-butadiene: Contains a furan ring instead of a thiophene ring, leading to different chemical behavior.
Uniqueness
1-Phenyl-4-(2-thienyl)-1,3-butadiene is unique due to the presence of both phenyl and thienyl groups, which confer distinct electronic properties and reactivity. This combination makes it particularly useful in applications requiring specific electronic characteristics, such as organic electronics and materials science.
属性
分子式 |
C14H12S |
|---|---|
分子量 |
212.31 g/mol |
IUPAC 名称 |
2-[(1E,3E)-4-phenylbuta-1,3-dienyl]thiophene |
InChI |
InChI=1S/C14H12S/c1-2-7-13(8-3-1)9-4-5-10-14-11-6-12-15-14/h1-12H/b9-4+,10-5+ |
InChI 键 |
RIMBSRCIJXOICH-LUZURFALSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C/C=C/C2=CC=CS2 |
规范 SMILES |
C1=CC=C(C=C1)C=CC=CC2=CC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1Z)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B12153086.png)
![N-{4-[(6-methylheptan-2-yl)amino]-4-oxobutyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B12153089.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(4-tert-butylphenyl)methylidene]acetohydrazide](/img/structure/B12153097.png)

![(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-4-(4-methoxyanilino)-2-thiazolone](/img/structure/B12153109.png)
![(2E,5Z)-5-(2,4-dimethoxybenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B12153115.png)
![4-(Benzo[d]furan-2-ylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one](/img/structure/B12153125.png)
![N-(2,4-difluorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B12153126.png)
![7,9-Dibromo-5-(3,4-dimethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12153130.png)
![N-(5-chloro-2-methylphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12153143.png)
![2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[4-(phenylmethoxy)phe nyl]acetamide](/img/structure/B12153147.png)
![N-[4-(dimethylamino)phenyl]-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12153155.png)

![1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-5-{4-[2-(2-methylphenoxy)ethoxy]phenyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12153160.png)
